2-(1-Amino-2-hydroxyethyl)-5-fluorophenol
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Overview
Description
(betaR)-beta-Amino-4-fluoro-2-hydroxybenzeneethanol is a chemical compound with a unique structure that includes an amino group, a fluorine atom, a hydroxyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (betaR)-beta-Amino-4-fluoro-2-hydroxybenzeneethanol typically involves multi-step organic reactions. One common method includes the fluorination of a benzene derivative followed by the introduction of an amino group and a hydroxyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (betaR)-beta-Amino-4-fluoro-2-hydroxybenzeneethanol may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(betaR)-beta-Amino-4-fluoro-2-hydroxybenzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
(betaR)-beta-Amino-4-fluoro-2-hydroxybenzeneethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (betaR)-beta-Amino-4-fluoro-2-hydroxybenzeneethanol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(betaR)-beta-Amino-4-chloro-2-hydroxybenzeneethanol: Similar structure but with a chlorine atom instead of fluorine.
(betaR)-beta-Amino-4-bromo-2-hydroxybenzeneethanol: Similar structure but with a bromine atom instead of fluorine.
(betaR)-beta-Amino-4-iodo-2-hydroxybenzeneethanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
(betaR)-beta-Amino-4-fluoro-2-hydroxybenzeneethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity compared to its halogenated analogs.
Properties
Molecular Formula |
C8H10FNO2 |
---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)-5-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2 |
InChI Key |
IJPXZLSYUCMUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(CO)N |
Origin of Product |
United States |
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